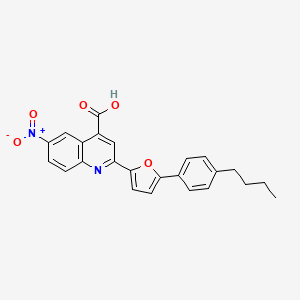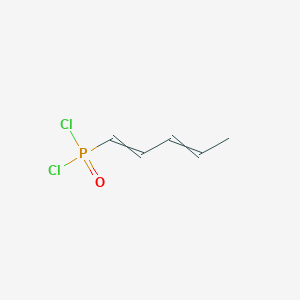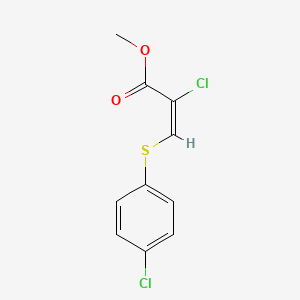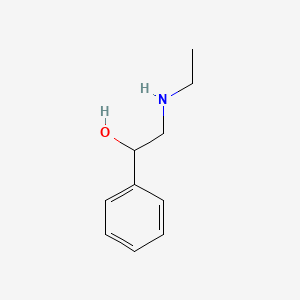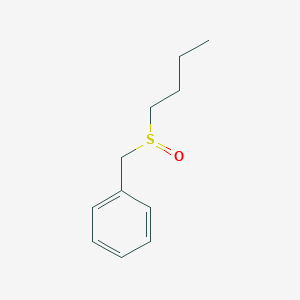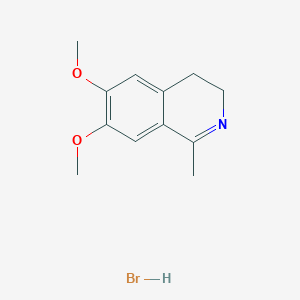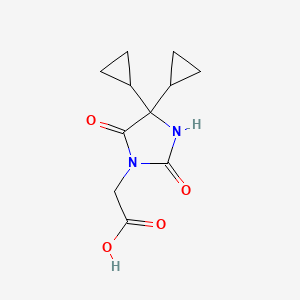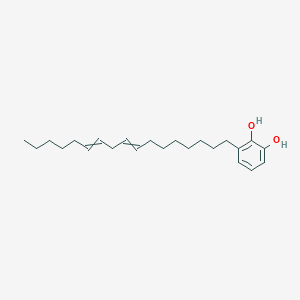
1-(Tert-butylsulfanyl)-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butylsulfanyl)-4-ethynylbenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a benzene ring, which also bears an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylsulfanyl)-4-ethynylbenzene typically involves the reaction of tert-butylthiol with an appropriate benzene derivative. One common method includes the use of 4-bromo-1-ethynylbenzene as a starting material, which undergoes a nucleophilic substitution reaction with tert-butylthiol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butylsulfanyl)-4-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Tert-butylsulfanyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of biochemical pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Tert-butylsulfanyl)-4-ethynylbenzene exerts its effects depends on the specific chemical reactions it undergoes. The tert-butylsulfanyl group can interact with various molecular targets, such as enzymes or receptors, through oxidation or substitution reactions. The ethynyl group can also participate in reactions that modify the compound’s structure and activity. These interactions can influence biochemical pathways and cellular processes, leading to specific biological effects .
Comparación Con Compuestos Similares
- 1-(Tert-butylsulfanyl)-4-bromobenzene
- 1-(Tert-butylsulfanyl)-4-methylbenzene
- 1-(Tert-butylsulfanyl)-4-nitrobenzene
Comparison: 1-(Tert-butylsulfanyl)-4-ethynylbenzene is unique due to the presence of both the tert-butylsulfanyl and ethynyl groupsThe ethynyl group, in particular, provides opportunities for further functionalization and derivatization, making this compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H14S |
|---|---|
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
1-tert-butylsulfanyl-4-ethynylbenzene |
InChI |
InChI=1S/C12H14S/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3 |
Clave InChI |
MKOSYNCMIWMLJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=CC=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




